

Application Notes & Protocols: 2-Chloro-9-(tetrahydropyran-2-yl)adenine

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Compound of Interest

Compound Name: 2-Chloro-9-(tetrahydropyran-2-yl)adenine

Cat. No.: B1601612

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Introduction: A Strategic Intermediate for Purine-Based Drug Discovery

2-Chloro-9-(tetrahydropyran-2-yl)adenine is a synthetic purine derivative designed for strategic use in medicinal chemistry and drug development. It is not typically an end-product for biological assays but rather a versatile building block for the synthesis of more complex, biologically active molecules. Its structure is composed of two key functional components: a 2-chloroadenine core and a tetrahydropyranyl (THP) protecting group at the N9 position.

This unique combination offers a dual advantage to the synthetic chemist:

- The 2-Chloro Substituent: This chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution reactions. This allows for the introduction of a wide variety of functional groups (e.g., thioethers, amines, alkyl chains) at the C2 position of the purine ring, enabling the creation of diverse chemical libraries.^[1] Furthermore, retaining the 2-chloro substituent in the final nucleoside analog can confer resistance to enzymatic deamination by adenosine deaminase, a common metabolic pathway that inactivates many purine-based drugs.^{[2][3]}

- The N9-THP Protecting Group: The tetrahydropyranyl (THP) group is a robust protecting group for the N9 nitrogen of the purine ring.^[4] This protection is critical as it prevents unwanted side reactions at this position, directing synthetic modifications to other parts of the molecule. The THP group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, unmasking the N9 nitrogen for subsequent reactions, most notably glycosylation to form nucleoside analogs.^[4]

Consequently, **2-Chloro-9-(tetrahydropyran-2-yl)adenine** is a key intermediate for researchers aiming to synthesize novel purine derivatives, including potent antiviral and anticancer agents like Clofarabine and Cladribine, whose mechanisms often involve the inhibition of DNA polymerases and ribonucleotide reductase.^{[3][5][6][7]}

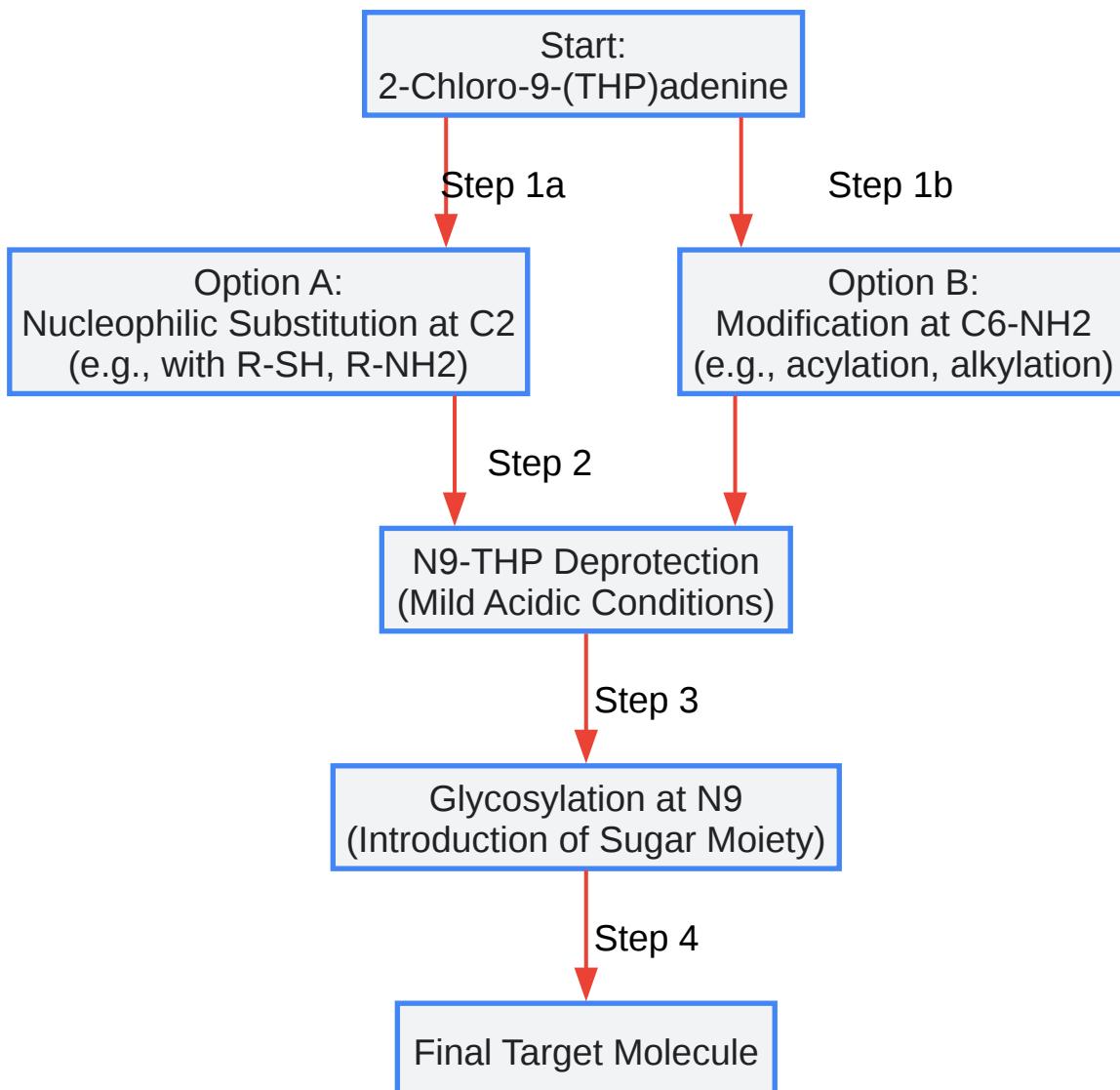
Chemical and Physical Properties

The fundamental properties of **2-Chloro-9-(tetrahydropyran-2-yl)adenine** are summarized below. Proper handling and storage are crucial for maintaining the integrity of the compound.

Property	Value	Source
CAS Number	77111-77-4	[8] [9]
Molecular Formula	C ₁₀ H ₁₂ ClN ₅ O	[8] [10]
Molecular Weight	253.69 g/mol	[8] [10]
Appearance	White to off-white solid	N/A
Solubility	Chloroform, Dichloromethane (DCM)	[8]
Storage	Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon)	[8]

Core Synthetic Applications & Strategy

The primary utility of this compound is as a protected precursor. The strategic workflow involves leveraging the THP group to shield the N9 position while chemical modifications are performed elsewhere on the purine ring.



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Caption: General synthetic pathways using 2-Chloro-9-(THP)adenine.

Experimental Protocols

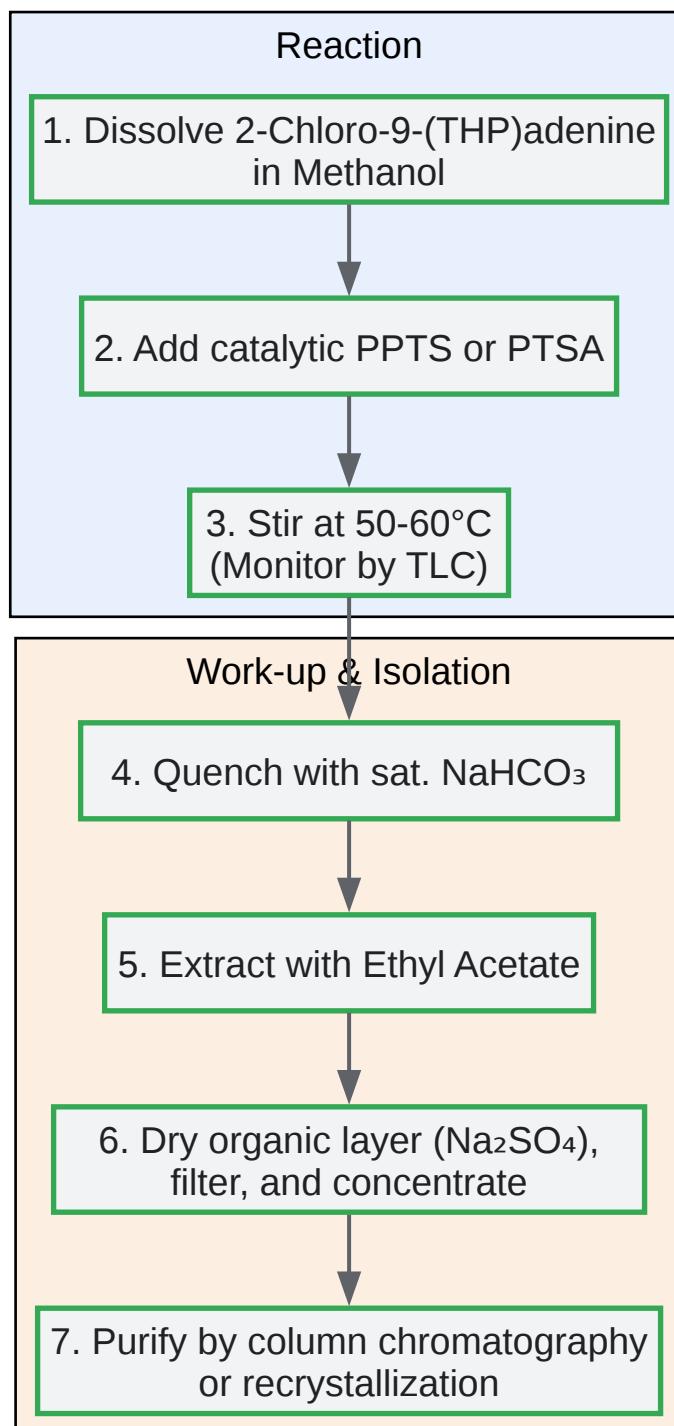
Protocol 1: Handling and Storage

- **Rationale:** Purine derivatives can be sensitive to moisture and oxidation. Storing under inert gas at reduced temperatures minimizes degradation and preserves reactivity for subsequent synthetic steps.
- **Procedure:**

- Upon receipt, store the vial of **2-Chloro-9-(tetrahydropyran-2-yl)adenine** in a refrigerator at 2–8 °C.[8]
- Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation of moisture onto the compound.
- For weighing and dispensing, briefly open the container in a dry, inert atmosphere (e.g., a glove box or under a stream of nitrogen).
- Reseal the container tightly and purge with dry nitrogen or argon before returning to cold storage.

Protocol 2: Deprotection of the N9-THP Group to Yield 2-Chloroadenine

- Causality: The THP group is an acetal, which is stable to bases but hydrolyzes under acidic conditions. The acid catalyzes the cleavage of the C-O bond between the purine and the THP ring, liberating the N9 position.[4]
- Materials:
 - **2-Chloro-9-(tetrahydropyran-2-yl)adenine**
 - Methanol (MeOH) or Ethanol (EtOH)
 - Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid (PTSA)
 - Saturated sodium bicarbonate (NaHCO₃) solution
 - Ethyl acetate (EtOAc)
 - Brine (saturated NaCl solution)
 - Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Workflow Diagram:

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Caption: Workflow for N9-THP deprotection.

- Step-by-Step Procedure:

- Dissolve **2-Chloro-9-(tetrahydropyran-2-yl)adenine** (1 equivalent) in methanol (approx. 0.1 M concentration).
- Add a catalytic amount of PPTS (0.1-0.2 equivalents).
- Heat the reaction mixture to 50-60 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Once complete, cool the reaction to room temperature and carefully neutralize the acid by adding saturated NaHCO₃ solution until effervescence ceases.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
- The resulting crude 2-chloroadenine can be purified by silica gel column chromatography or recrystallization as needed.

Protocol 3: Nucleophilic Aromatic Substitution at the C2 Position

- Causality: The electron-withdrawing nature of the purine ring system makes the C2 position, bearing a chloro-substituent, susceptible to attack by nucleophiles. The N9-THP group ensures that the nucleophile does not react at the N9 position. This protocol provides a general framework for introducing thioether groups, as demonstrated in related syntheses.[\[1\]](#)

- Materials:

- **2-Chloro-9-(tetrahydropyran-2-yl)adenine**
- Nucleophile (e.g., Ethanethiol, Benzyl mercaptan) (1.5-2.0 equivalents)
- Anhydrous N,N-Dimethylformamide (DMF)
- A suitable base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)) (2.0 equivalents)

- Step-by-Step Procedure:

- In a flame-dried flask under an inert atmosphere, dissolve **2-Chloro-9-(tetrahydropyran-2-yl)adenine** (1 equivalent) in anhydrous DMF.
- Add the base (e.g., K_2CO_3 , 2 equivalents) followed by the desired nucleophile (e.g., a thiol, 1.5 equivalents).
- Heat the reaction mixture to 80-100 °C and stir until TLC analysis indicates complete consumption of the starting material.
- Cool the reaction to room temperature and pour it into ice-water.
- Extract the product with a suitable organic solvent like ethyl acetate.
- Wash the combined organic layers with water and brine to remove DMF and salts.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain the C2-substituted-9-(THP)adenine derivative. This product can then be subjected to N9-deprotection as described in Protocol 2.

Safety Precautions

2-Chloro-9-(tetrahydropyran-2-yl)adenine is a research chemical. Standard laboratory safety practices should be strictly followed.

- Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves at all times.
- Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
- Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

- SDS: Always consult the Safety Data Sheet (SDS) provided by the supplier before use for complete safety and handling information.

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